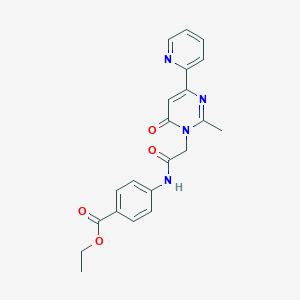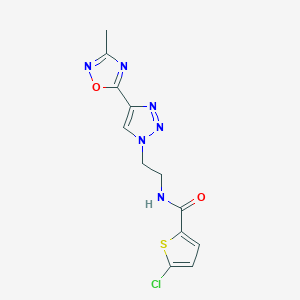![molecular formula C31H32N4O6S2 B2926639 4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide CAS No. 321555-65-1](/img/structure/B2926639.png)
4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several phenyl groups, which are cyclic groups of atoms with the formula C6H5 . These groups are closely related to benzene and can be viewed as a benzene ring, minus a hydrogen . The compound also contains a benzoyl group (C6H5CO-), an amino group (-NH2), and a dimethylsulfamoyl group ((CH3)2NSO2-).
Molecular Structure Analysis
The phenyl group is chemically aromatic and has equal bond lengths between carbon atoms in the ring . It is often depicted with alternating double and single bonds .Chemical Reactions Analysis
Phenyl groups are associated with electrophilic aromatic substitution reactions and the products follow the arene substitution pattern . So, a given substituted phenyl compound has three isomers, ortho (1,2-disubstitution), meta (1,3-disubstitution) and para (1,4-disubstitution) .Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity
The synthesis of compounds related to 4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide has been explored, focusing on their potential anticonvulsant activities. For instance, derivatives such as 4-amino-N-(2,6-dimethylphenyl)benzamide, known as ameltolide, and its analogs have been studied for their efficacy in anticonvulsant models. These compounds have demonstrated superior effectiveness compared to phenytoin in the maximal electroshock seizure test, highlighting their potential as anticonvulsant agents. However, their activity in other seizure models, such as subcutaneous metrazol-, strychnine-, or N-methyl-D-aspartate-induced seizures, was not significant. The findings suggest that the structural framework of these benzamide derivatives, including the dimethylsulfamoyl groups, plays a critical role in their anticonvulsant properties (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Antimicrobial Activity
Another area of research involves the synthesis of benzamide derivatives containing the dimethylsulfamoyl moiety for antimicrobial applications. A series of compounds were synthesized and evaluated for their antibacterial and antifungal activities. These studies have shown that certain derivatives exhibit potent antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This suggests that the chemical structure incorporating the dimethylsulfamoyl group can be tailored to enhance antimicrobial efficacy, making these compounds promising candidates for further development as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Polymer Synthesis
Research into the polymerization of aromatic polyamides has also utilized derivatives related to 4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide. These studies have led to the development of well-defined aromatic polyamides with low polydispersity, demonstrating the potential of these compounds in the synthesis of high-performance polymers. The research indicates that the specific functionalities and structural elements of these benzamide derivatives can significantly influence polymerization processes and polymer properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6S2/c1-34(2)42(38,39)28-17-9-24(10-18-28)30(36)32-26-13-5-22(6-14-26)21-23-7-15-27(16-8-23)33-31(37)25-11-19-29(20-12-25)43(40,41)35(3)4/h5-20H,21H2,1-4H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIYTYAZBDOWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2926556.png)
![4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2926560.png)

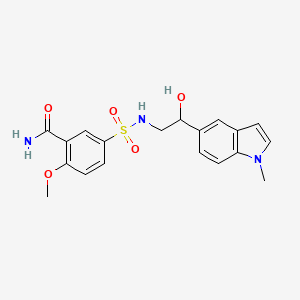

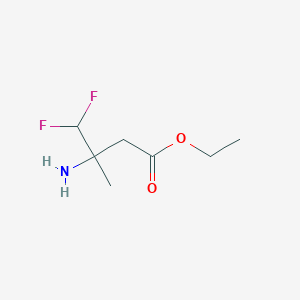
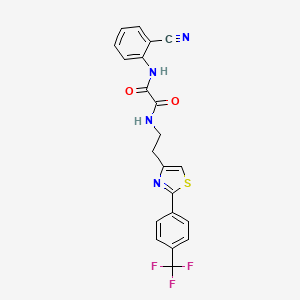
![Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2926567.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine](/img/structure/B2926568.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2926569.png)
![2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile](/img/structure/B2926571.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2926574.png)
